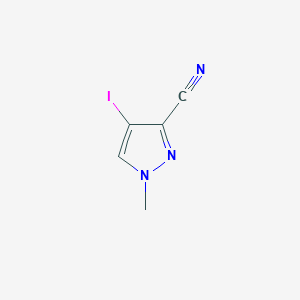

4-Iodo-1-methylpyrazole-3-carbonitrile

Übersicht

Beschreibung

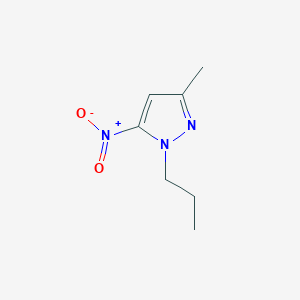

4-Iodo-1-methylpyrazole-3-carbonitrile is a chemical compound with the molecular formula C5H4IN3 . It has a molecular weight of 233.01 . The compound is typically stored at 4°C and protected from light .

Molecular Structure Analysis

The InChI code for 4-Iodo-1-methylpyrazole-3-carbonitrile is 1S/C5H4IN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 4-Iodo-1-methylpyrazole-3-carbonitrile are not available, pyrazoles in general can undergo various reactions. For instance, they can participate in [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis

4-Iodo-1-methylpyrazole-3-carbonitrile is a solid at room temperature . It has a boiling point of approximately 335.1±27.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Direct Arylations

“4-Iodo-1-methylpyrazole-3-carbonitrile” is used in the field of organic chemistry, specifically in palladium-catalyzed direct arylation . This process involves the arylation at the C5 position of N-protected pyrazole derivatives bearing iodo substituents at the C4 position . The reaction is very chemoselective as the C-halogen bonds of the pyrazole units are not involved in the C–H arylation process .

Synthesis of Bioactive Molecules

This compound plays a crucial role in the synthesis of bioactive molecules. Pyrazole derivatives, including molecules containing a 5-arylpyrazole motif, are well represented in pharmaceutical drugs . For example, Deracoxib (Deramaxx® drug developed by Novartis) is employed in veterinary medicine as a non-steroidal anti-inflammatory drug of the coxib class .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including “4-Iodo-1-methylpyrazole-3-carbonitrile”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been successfully synthesized and their structures have been verified using various techniques .

Chemical Transformations

The bromo and iodo pyrazole substituents of “4-Iodo-1-methylpyrazole-3-carbonitrile” demonstrate the synthetic potential for chemical transformations . This opens up a wide range of possibilities for the creation of new compounds and materials.

Environmental Sustainability

The use of “4-Iodo-1-methylpyrazole-3-carbonitrile” in direct C–H bond arylation has been recognized as one of the most suitable alternatives to traditional cross-coupling reactions for the C–C bond formation with respect to the environment . This strategy has been employed for the functionalization of a large number of different heteroarenes .

Regioselective Reactions

“4-Iodo-1-methylpyrazole-3-carbonitrile” has been used in regioselective reactions. For instance, the palladium-catalyzed direct arylation of N-protected pyrazole led to a mixture of C4 and C5 arylated pyrazoles .

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

4-iodo-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISLLIUBNRIIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-methylpyrazole-3-carbonitrile | |

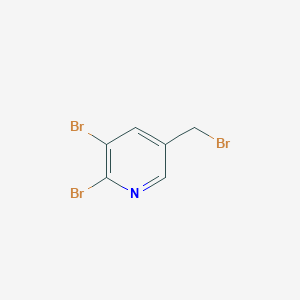

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Butenyl)sulfonyl]phenylboronic acid](/img/structure/B3197065.png)